molecular formula C18H21NO3 B13562015 Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate

Cat. No.: B13562015
M. Wt: 299.4 g/mol
InChI Key: TVWKLNXMDCBTOL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H21NO3 It is a derivative of propanoic acid and features an amino group, a benzyloxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzyl-protected phenol and ethyl 3-aminopropanoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of the ethyl 3-aminopropanoate.

    Protection and Deprotection: The benzyloxy group serves as a protecting group for the phenol, which can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-[3-(methoxy)phenyl]propanoate
  • Ethyl 3-amino-3-[3-(phenoxy)phenyl]propanoate
  • Ethyl 3-amino-3-[3-(ethoxy)phenyl]propanoate

Uniqueness

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate is unique due to the presence of the benzyloxy group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 3-amino-3-(3-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C18H21NO3/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11,17H,2,12-13,19H2,1H3

InChI Key

TVWKLNXMDCBTOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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